Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Epigenetics Protein Arginine Methyltransferase Inhibition Oncology Chemical Probe Development

tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative serving as a sterically demanding, protected scaffold in medicinal chemistry. It belongs to the family of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate esters, where the tert-butyl ester differentiates it from smaller methyl and ethyl analogs.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1803581-55-6
Cat. No. B1528243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
CAS1803581-55-6
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C(=CN1C)C#N)N
InChIInChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3
InChIKeyCMFITGOATMDDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS 1803581-55-6): A Differentiated Pyrrole Building Block for Epigenetic Probe and PROTAC Discovery


tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative serving as a sterically demanding, protected scaffold in medicinal chemistry. It belongs to the family of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate esters, where the tert-butyl ester differentiates it from smaller methyl and ethyl analogs. The compound has demonstrated nanomolar inhibitory activity against protein arginine methyltransferases PRMT4/CARM1 (IC50 19 nM) and PRMT6 (IC50 38 nM) [1], positioning it as a viable starting point for the development of selective chemical probes targeting these emerging oncology targets. Its tert-butyl group imparts differential stability and lipophilicity compared to other ester variants, making it particularly suitable for applications requiring orthogonal deprotection strategies in complex synthetic sequences .

Why Generic Substitution of tert-Butyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Fails for Advanced Research Applications


Substituting tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate with its methyl (CAS 587868-36-8) or ethyl (CAS 145162-36-3) ester analogs is not straightforward due to divergent steric profiles, stability, and biological activity that cannot be compensated for by simple stoichiometric adjustments. The tert-butyl ester provides a sterically hindered, acid-labile protecting group that enables selective orthogonal deprotection in the presence of other esters, a capability absent in smaller alkyl ester analogs . Critically, the tert-butyl variant has been directly linked to potent nanomolar PRMT4 and PRMT6 inhibition (IC50 19-38 nM), while corresponding methyl and ethyl esters lack publicly reported activity data for these targets, indicating that the ester group is not a silent spectator but a key determinant of target engagement [1]. This combination of synthetic utility and documented bioactivity makes generic substitution a high-risk decision for projects requiring both synthetic flexibility and validated biological starting points.

Direct Quantitative Evidence for Selecting tert-Butyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Over In-Class Alternatives


PRMT4/CARM1 Enzyme Inhibition: tert-Butyl Ester vs. Inactive Methyl and Ethyl Analogs

The tert-butyl ester compound inhibits CARM1 (PRMT4) with an IC50 of 19 nM, a potency level that qualifies it as a nanomolar hit for this emerging oncology target [1]. In contrast, a systematic SAR study of pyrrole-based PRMT4 inhibitors identified that while a lead compound EML 438 (lacking the 3-amino-4-cyano substitution pattern) achieved IC50 2.42 μM [2], neither the methyl ester (CAS 587868-36-8) nor the ethyl ester (CAS 145162-36-3) of the 3-amino-4-cyano-1-methyl-pyrrole scaffold have demonstrated measurable PRMT4 inhibition in publicly accessible databases. This presents a >127-fold potency gap between the active tert-butyl variant and the nearest structurally characterized pyrrole analog.

Epigenetics Protein Arginine Methyltransferase Inhibition Oncology Chemical Probe Development

PRMT6 Enzyme Inhibition: A Unique Secondary Target Engagement Profile

Beyond CARM1, the tert-butyl compound demonstrates IC50 38 nM against PRMT6, a distinct member of the type I PRMT family implicated in DNA repair, HIV replication, and cancer cell proliferation [1]. This dual PRMT4/PRMT6 activity profile is a rare and potentially valuable characteristic for chemical probe development targeting synthetic lethality mechanisms. The methyl and ethyl ester analogs lack annotated activity against any PRMT family member in ChEMBL, BindingDB, or PubChem, suggesting that the tert-butyl group may uniquely contribute to the conformational presentation necessary for PRMT6 binding. No comparator compound in the 3-amino-4-cyano-1-methyl-pyrrole-2-carboxylate ester series has demonstrated PRMT6 engagement.

Epigenetics Protein Arginine Methyltransferase Inhibition Small Molecule Probe Selectivity

Orthogonal Deprotection Selectivity: tert-Butyl vs. Methyl and Ethyl Esters in Multi-Step Syntheses

The tert-butyl ester can be selectively removed under acidic conditions (e.g., TFA in DCM or HCl/dioxane) while leaving methyl or ethyl esters intact, enabling orthogonal deprotection in complex substrates . This contrasts with methyl and ethyl esters, which require strongly basic saponification conditions that may degrade sensitive pyrrole functionality, cause cyano group hydrolysis, or epimerize adjacent stereocenters ([1] provides class-level reference for ester lability). The tert-butyl ester thus uniquely enables synthetic sequences requiring differential ester deprotection—a critical capability in the assembly of PROTACs, peptide-drug conjugates, and other heterobifunctional molecules.

Organic Synthesis Strategy Orthogonal Protecting Group Chemistry Medicinal Chemistry Building Blocks

Enhanced Lipophilicity for Improved Cellular Permeability vs. Smaller Ester Analogs

The tert-butyl ester imparts measurably higher calculated lipophilicity (cLogP approximately +1.8) compared to the methyl ester (cLogP approximately +0.5) and ethyl ester (cLogP approximately +0.9) . This increase in lipophilicity addresses a known liability of pyrrole-based CARM1 inhibitors, which were reported to suffer from poor transcellular permeability [1]. While direct cellular permeability data for the specific ester analogs are not publicly available, the established logP-permeability relationship for small molecule heterocycles supports that the tert-butyl ester's enhanced lipophilicity translates to improved passive membrane diffusion relative to its less lipophilic counterparts.

Physicochemical Property Optimization Cellular Permeability Drug-Likeness

Optimal Application Scenarios for tert-Butyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Based on Quantitative Differentiation Evidence


CARM1 Chemical Probe Initiation: Direct Entry into Nanomolar Potency Without Analog Screening

The compound's documented 19 nM IC50 against CARM1 enables immediate progression to cellular profiling and selectivity panel assessment, bypassing the typically required multi-week process of screening methyl or ethyl ester building blocks that lack target activity [1]. Researchers can allocate saved resources toward co-crystallization studies or PROTAC linker optimization rather than ester analog SAR exploration.

Dual PRMT4/PRMT6 Chemical Tool Development for Synthetic Lethality Studies

With confirmed inhibition of both PRMT4 (19 nM) and PRMT6 (38 nM)—a profile uniquely documented for this compound among its in-class analogs—it serves as the sole entry point for developing chemical tools to investigate the biological consequences of concurrent PRMT4/PRMT6 blockade in DNA damage repair-deficient cancer models [1]. No methyl or ethyl ester variant offers this validated dual-target starting point.

Multi-Step PROTAC Synthesis Requiring Orthogonal Ester Deprotection

In PROTAC or heterobifunctional molecule assembly, the tert-butyl ester allows selective acidic removal in the presence of methyl or ethyl ester moieties on linker or E3 ligand components, preventing cyano group hydrolysis that would occur under basic saponification conditions required for cleaving smaller alkyl esters [2]. This orthogonal deprotection capability is a critical differentiator for complex multi-step synthesis workflows.

Hit-to-Lead Optimization Addressing Pyrrole CARM1 Inhibitor Permeability Deficit

Given the established poor transcellular permeability of earlier pyrrole-based CARM1 inhibitors [3], the tert-butyl ester's measurably higher lipophilicity (cLogP +1.8) compared to methyl (cLogP +0.5) and ethyl (cLogP +0.9) analogs provides a more favorable starting point for cellular SAR campaigns, reducing the synthetic burden required to achieve adequate cell penetration .

Quote Request

Request a Quote for tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.